2-(Cyclohexyloxy)cyclohexan-1-ol
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Overview
Description
2-(Cyclohexyloxy)cyclohexan-1-ol is an organic compound with the molecular formula C12H22O2. It is a cyclohexanol derivative where one of the hydrogen atoms is replaced by a cyclohexyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)cyclohexan-1-ol typically involves the reaction of cyclohexanol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol attacks the electrophilic carbon of cyclohexyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.
Cyclohexyl chloride: A chlorinated derivative of cyclohexane.
Uniqueness
2-(Cyclohexyloxy)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a cyclohexyloxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
70092-46-5 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-cyclohexyloxycyclohexan-1-ol |
InChI |
InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2 |
InChI Key |
GBQDQIHYVCMANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCCCC2O |
Origin of Product |
United States |
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